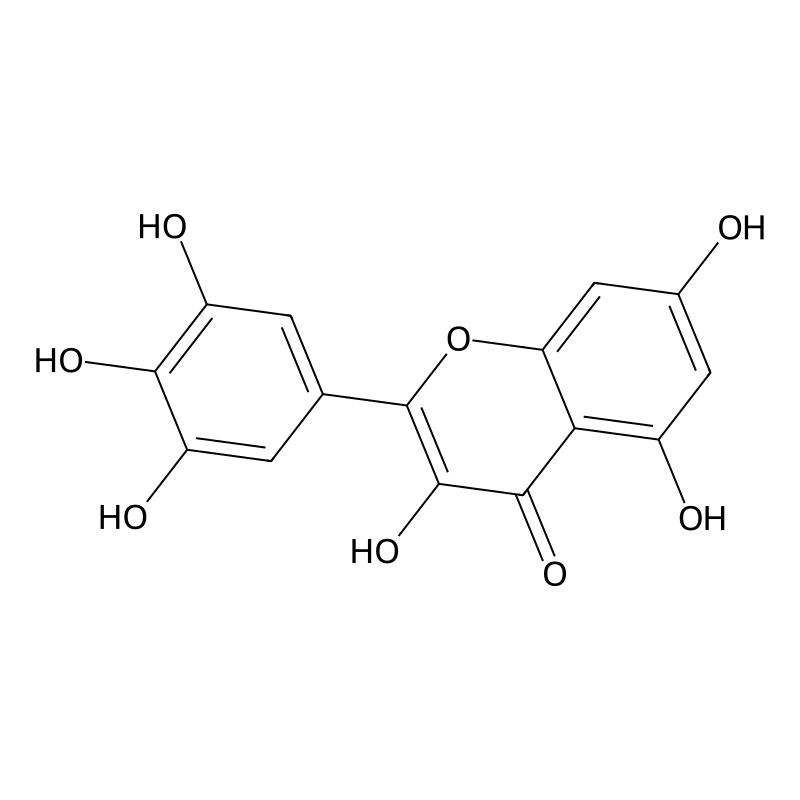

Myricetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Myricetin is a highly hydroxylated flavonol (3,3′,4′,5,5′,7-hexahydroxyflavone) characterized by its B-ring pyrogallol group. In procurement and material selection, it is distinguished from other flavonoids by its intense antioxidant capacity, specific metal-chelating properties, and distinct pH-dependent solubility. While its baseline aqueous solubility is exceptionally low (approximately 16.6 µg/mL), it is highly responsive to high-HLB surfactants and basic environments [1]. Its primary industrial value lies in its role as a potent radical scavenger, a competitive alpha-glucosidase inhibitor, and a specialized active ingredient in advanced nutraceutical and cosmeceutical formulations where precise dosing and targeted delivery systems are employed.

Substituting Myricetin with closely related analogs like Quercetin or Dihydromyricetin (DHM) fundamentally alters formulation stability and bioactivity profiles. Myricetin's three adjacent hydroxyl groups on the B-ring (pyrogallol moiety) make it significantly more susceptible to auto-oxidation and rapid pseudo-first-order degradation at physiological and basic pH (e.g., pH 6.8) compared to DHM [1]. Furthermore, while Quercetin shares the C2-C3 double bond, Myricetin's extra hydroxyl group shifts its solubility profile and increases its radical scavenging kinetics[2]. Buyers cannot swap these flavonoids without re-engineering the delivery system (e.g., adding cyclodextrins or TPGS) and recalculating antioxidant dosing.

References

- [1] Xiang, D., et al. (2017). Gastrointestinal stability of dihydromyricetin, myricetin, and myricitrin: an in vitro investigation. International Journal of Food Sciences and Nutrition, 68(6), 704-711.

- [2] Maini, S., et al. (2012). The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution. Journal of Agricultural and Food Chemistry, 60(28), 6966–6976.

Gastrointestinal and pH Stability: Myricetin vs. Dihydromyricetin

In simulated intestinal fluids (pH 6.8), Myricetin undergoes rapid pseudo-first-order kinetic degradation. Comparative stability studies establish a clear hierarchy of structural stability among related flavonoids: Myricitrin > Dihydromyricetin (DHM) > Myricetin [1]. The presence of the C2-C3 double bond combined with the pyrogallol B-ring makes Myricetin highly unstable in alkaline or neutral environments compared to the saturated C-ring of DHM.

| Evidence Dimension | Relative degradation stability at pH 6.8 |

| Target Compound Data | Myricetin (Rapid pseudo-first-order degradation) |

| Comparator Or Baseline | Dihydromyricetin (Moderate stability); Myricitrin (Highest stability) |

| Quantified Difference | Stability rank: MYT > DHM > MYR |

| Conditions | Simulated intestinal fluid (pH 6.8) without protective excipients |

Dictates that Myricetin procurement must be paired with advanced encapsulation strategies (e.g., lipid carriers or cyclodextrins) to prevent premature degradation, unlike more stable analogs.

Aqueous Solubility and Excipient Compatibility

Myricetin exhibits poor baseline aqueous solubility, recorded at approximately 16.6 µg/mL in pure water. However, preformulation studies demonstrate that the addition of high-HLB solubilizers, such as TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate), increases its solubility up to 410.16 µg/mL [1]. This ~24-fold enhancement provides a clear pathway for liquid and micellar formulations, distinguishing its processing requirements from less responsive hydrophobic compounds.

| Evidence Dimension | Aqueous solubility enhancement |

| Target Compound Data | 410.16 µg/mL (with 2% w/v TPGS) |

| Comparator Or Baseline | 16.6 µg/mL (Baseline in pure water) |

| Quantified Difference | 24.7-fold increase in solubility |

| Conditions | Aqueous media at 25°C with 2% solubilizers |

Allows formulators to accurately budget for and procure the specific high-HLB surfactants required to achieve viable therapeutic concentrations.

Antioxidant Capacity: Myricetin vs. Green Tea Extract

The pyrogallol structure of Myricetin grants it exceptional electron-donating capabilities. In DPPH radical scavenging assays, pure Myricetin demonstrates an IC50 of 4.68 µg/mL, significantly outperforming complex mixtures like Green Tea Extract (GTE), which has an IC50 of 24.00 µg/mL [1]. The sequential proton-loss electron transfer mechanism facilitated by its three B-ring hydroxyls yields highly efficient scavenging kinetics.

| Evidence Dimension | DPPH Radical Scavenging IC50 |

| Target Compound Data | 4.68 µg/mL |

| Comparator Or Baseline | Green Tea Extract (24.00 µg/mL) |

| Quantified Difference | 5.1-fold lower IC50 (higher potency) for Myricetin |

| Conditions | In vitro DPPH assay |

Justifies the procurement of purified Myricetin over bulk botanical extracts for high-performance antioxidant formulations requiring precise, potent dosing.

Enzyme Inhibition Efficacy: Myricetin vs. Acarbose

Myricetin acts as a highly potent, competitive inhibitor of alpha-glucosidase. In vitro evaluations reveal that Myricetin achieves an IC50 of approximately 17.78 µM, vastly outperforming the clinical benchmark Acarbose, which typically exhibits an IC50 of 1037.6 µM in identical assays [1]. While Quercetin also shows strong inhibition, Myricetin's distinct hydrogen-bonding profile within the enzyme's active pocket solidifies its role as a premium active ingredient for metabolic regulation.

| Evidence Dimension | Alpha-glucosidase inhibition (IC50) |

| Target Compound Data | 17.78 µM |

| Comparator Or Baseline | Acarbose (1037.6 µM) |

| Quantified Difference | Over 58-fold higher inhibitory potency than the standard drug benchmark |

| Conditions | In vitro enzymatic assay (pNPG substrate) |

Provides quantitative proof of efficacy for buyers sourcing active ingredients for anti-diabetic and blood-glucose-regulating nutraceuticals.

Advanced Encapsulated Nutraceuticals

Due to its rapid degradation at pH 6.8[1], Myricetin is the ideal candidate for advanced delivery systems such as cyclodextrin inclusion complexes, liposomes, or TPGS-micelles. Buyers should target this compound when developing premium, stabilized metabolic health supplements where high bioavailability and controlled release are key product differentiators.

High-Potency Alpha-Glucosidase Inhibitor Formulations

With an IC50 significantly lower than Acarbose [2], Myricetin is a prime API precursor or botanical active for formulations aimed at postprandial glycemic control. Its competitive inhibition profile makes it suitable for precision-dosed dietary interventions targeting metabolic syndrome.

Active Packaging and Cosmeceutical Antioxidants

Leveraging its superior DPPH radical scavenging capacity (IC50 ~4.68 µg/mL) [3], Myricetin is highly effective as a stabilizing antioxidant in lipid-rich cosmetic bases or active polymer packaging, outperforming standard green tea extracts and requiring lower inclusion rates.

References

- [1] Xiang, D., et al. (2017). Gastrointestinal stability of dihydromyricetin, myricetin, and myricitrin: an in vitro investigation. International Journal of Food Sciences and Nutrition, 68(6), 704-711.

- [2] Proença, C., et al. (2017). The inhibition of acarbose, quercetin, myricetin or luteolin against α-glucosidase. European Journal of Medicinal Chemistry.

- [3] Maranatha Christian University Repository. (2019). Antioxidant Activity of Green Tea Extract and Myricetin.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Selected flavonoids were tested for their ability to inhibit the catalytic activity of DNA topoisomerase (topo) I and II. Myricetin, quercetin, fisetin, and morin were found to inhibit both enzymes, while phloretin, kaempferol, and 4',6,7-trihydroxyisoflavone inhibited topo II without inhibiting topo I. Flavonoids demonstrating potent topo I and II inhibition required hydroxyl group substitution at the C-3, C-7, C-3', and C-4' positions and also required a keto group at C-4. Additional B-ring hydroxylation enhanced flavonoid topo I inhibitory action. A C-2, C-3 double bond was also required, but when the A ring is opened, the requirement for the double bond was eliminated. Genistein has been previously reported to stabilize the covalent topo II-DNA cleavage complex and thus function as a topo II poison. All flavonoids were tested for their ability to stabilize the cleavage complex between topo I or topo II and DNA. None of the agents stabilized the topo I-DNA cleavage complex, but prunetin, quercetin, kaempferol, and apigenin stabilized the topo II DNA-complex. Competition experiments have shown that genistein-induced topo II-mediated DNA cleavage can be inhibited by myricetin, suggesting that both types of inhibitors (antagonists and poisons) interact with the same functional domain of their target enzyme...

... myricetin (3, 3', 4', 5, 5', 7-hexahydroxyflavone) ... could directly bind to JAK1/STAT3 molecules to inhibit cell transformation in epidermal growth factor (EGF)-activated mouse JB6 P(+) cells. Colony assay revealed that myricetin had the strongest inhibitory effect on cell transformation among three flavonols including myricetin, quercetin and kaempferol. Molecular data revealed that myricetin inhibited DNA- binding and transcriptional activity of STAT3. Furthermore, myricetin inhibited the phosphorylation of STAT3 at Tyr705 and Ser727. Cellular signaling analyses revealed that EGF could induce the phosphorylation of Janus Kinase (JAK) 1, but not JAK2. Myricetin inhibited the phosphorylation of JAK1 and increased the autophosphorylation of EGF receptor (EGFR). Moreover, ex vivo and in vitro pull-down assay revealed that myricetin bound to JAK1 and STAT3, but not EGFR. Affinity data further demonstrated that myricetin had a higher affinity for JAK1 than STAT3. Thus, ... myricetin might directly target JAK1 to block cell transformation in mouse JB6 cells.

Abnormal expression of cyclooxygenase-2 (COX-2) has been implicated in the development of cancer. ... Here /it is reported/ that 3,3',4',5,5',7-hexahydroxyflavone (myricetin), one of the major flavonols in red wine, inhibits 12-O-tetradecanoylphorbol-13-acetate (phorbol ester)-induced COX-2 expression in JB6 P+ mouse epidermal (JB6 P+) cells by suppressing activation of nuclear factor kappa B (NF-kappaB). Myricetin at 10 and 20 uM inhibited phorbol ester-induced upregulation of COX-2 protein, while resveratrol at the same concentration did not exert significant effects. The phorbol ester-induced production of prostaglandin E 2 was also attenuated by myricetin treatment. Myricetin inhibited both COX-2 and NF-kappaB transactivation in phorbol ester-treated JB6 P+ cells, as determined using a luciferase assay. Myricetin blocked the phorbol ester-stimulated DNA binding activity of NF-kappaB, as determined using an electrophoretic mobility shift assay. Moreover, TPCK (N-tosyl-l-phenylalanine chloromethyl ketone), a NF-kappaB inhibitor, significantly attenuated COX-2 expression and NF-kappaB promoter activity in phorbol ester-treated JB6 P+ cells. In addition, red wine extract inhibited phorbol ester-induced COX-2 expression and NF-kappaB transactivation in JB6 P+ cells. Collectively, these data suggest that myricetin contributes to the chemopreventive effects of red wine through inhibition of COX-2 expression by blocking the activation of NF-kappaB.

For more Mechanism of Action (Complete) data for MYRICETIN (6 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

Interactions

... Myricetin suppresses UVB-induced cyclooxygenase-2 (COX-2) expression in mouse skin epidermal JB6 P+ cells. The activation of activator protein-1 and nuclear factor-kappaB induced by UVB was dose-dependently inhibited by myricetin treatment. Western blot and kinase assay data revealed that myricetin inhibited Fyn kinase activity and subsequently attenuated UVB-induced phosphorylation of mitogen-activated protein kinases. Pull-down assays revealed that myricetin competitively bound with ATP to suppress Fyn kinase activity. Importantly, myricetin exerted similar inhibitory effects compared with 4-amino-5-(4-chloro-phenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, a well-known pharmacologic inhibitor of Fyn. In vivo mouse skin data also revealed that myricetin inhibited Fyn kinase activity directly and subsequently attenuated UVB-induced COX-2 expression. Mouse skin tumorigenesis data clearly showed that pretreatment with myricetin significantly suppressed UVB-induced skin tumor incidence in a dose-dependent manner. Docking data suggest that myricetin is easily docked to the ATP-binding site of Fyn, which is located between the N and C lobes of the kinase domain. Overall, these results indicated that myricetin exerts potent chemopreventive activity mainly by targeting Fyn in skin carcinogenesis.

... Bor-tezomib is a dipeptide boronate proteasome inhibitor that has activity in the treatment of multiple myeloma but is not effective in chronic lymphocytic leukemia (CLL). Although CLL cells are sensitive in vitro to bortezomib-induced apoptosis when cultured in medium, the killing activity was blocked when cultured in 50% fresh autologous plasma. Dietary flavonoids, quercetin and myricetin, which are abundant in plasma, inhibited bortezomib-induced apoptosis of primary CLL and malignant B-cell lines in a dose-dependent manner...

The purpose of this study was to investigate the potential neuroprotective effects of myricetin (flavonoid) and fraxetin (coumarin) on rotenone-induced apoptosis in SH-SY5Y cells, and the possible signal pathway involved in a neuronal cell model of Parkinson's disease. ... Rotenone caused a time- and dose-dependent decrease in cell viability and the degree of LDH release was proportionally to the effects on cell viability. Cells were pretreated with fraxetin, myricetin and N-acetylcysteine at different concentrations for 30 min before exposure to rotenone. Cytotoxicity of rotenone (5 uM) for 16 hr was significantly diminished as well as the release of LDH into the medium, by the effect of fraxetin, myricetin and N-acetylcysteine, with fraxetin (100 uM) and N-acetylcysteine (100 uM) being more effective than myricetin (50 uM)...

The effects of myricetin on either MRP1 or MRP2 mediated vincristine resistance in transfected MDCKII cells were examined. The results obtained show that myricetin can inhibit both MRP1 and MRP2 mediated vincristine efflux in a concentration dependent manner. The IC50 values for cellular vincristine transport inhibition by myricetin were 30.5+/-1.7 uM for MRP1 and 24.6+/-1.3 uM for MRP2 containing MDCKII cells. Cell proliferation analysis showed that the MDCKII control cells are very sensitive towards vincristine toxicity with an IC50 value of 1.1+/-0.1 uM. The MDCKII MRP1 and MRP2 cells are less sensitive towards vincristine toxicity with IC50 values of 33.1+/-1.9 and 22.2+/-1.4 uM, respectively. In both the MRP1 and MRP2 cells, exposure to 25 uM myricetin enhances the sensitivity of the cells towards vincristine toxicity to IC50 values of 7.6+/-0.5 and 5.8+/-0.5 uM, respectively. The increase of sensitivity represents a reversal of the resistance towards vincristine as a result of MRP1 and MRP2 inhibition...

Dates

2: Feng J, Chen X, Wang Y, Du Y, Sun Q, Zang W, Zhao G. Myricetin inhibits proliferation and induces apoptosis and cell cycle arrest in gastric cancer cells. Mol Cell Biochem. 2015 Oct;408(1-2):163-70. doi: 10.1007/s11010-015-2492-1. Epub 2015 Jun 27. PubMed PMID: 26112905.

3: Yao Y, Lin G, Xie Y, Ma P, Li G, Meng Q, Wu T. Preformulation studies of myricetin: a natural antioxidant flavonoid. Pharmazie. 2014 Jan;69(1):19-26. PubMed PMID: 24601218.

4: Yuan X, Liu Y, Hua X, Deng X, Sun P, Yu C, Chen L, Yu S, Liu S, Pang H. Myricetin ameliorates the symptoms of collagen-induced arthritis in mice by inhibiting cathepsin K activity. Immunopharmacol Immunotoxicol. 2015;37(6):513-9. doi: 10.3109/08923973.2015.1096942. Epub 2015 Nov 2. PubMed PMID: 26525510.

5: Wu C, Wang W, Tian B, Liu X, Qu X, Zhai Z, Li H, Liu F, Fan Q, Tang T, Qin A, Zhu Z. Myricetin prevents titanium particle-induced osteolysis in vivo and inhibits RANKL-induced osteoclastogenesis in vitro. Biochem Pharmacol. 2015 Jan 1;93(1):59-71. doi: 10.1016/j.bcp.2014.10.019. Epub 2014 Nov 7. PubMed PMID: 25449599.

6: Chang Y, Chang CY, Wang SJ, Huang SK. Myricetin inhibits the release of glutamate in rat cerebrocortical nerve terminals. J Med Food. 2015 May;18(5):516-23. doi: 10.1089/jmf.2014.3219. Epub 2014 Oct 23. PubMed PMID: 25340625; PubMed Central PMCID: PMC4410760.

7: Mendes V, Vilaça R, de Freitas V, Ferreira PM, Mateus N, Costa V. Effect of myricetin, pyrogallol, and phloroglucinol on yeast resistance to oxidative stress. Oxid Med Cell Longev. 2015;2015:782504. doi: 10.1155/2015/782504. Epub 2015 Apr 27. PubMed PMID: 26000072; PubMed Central PMCID: PMC4427115.

8: Okan A, Barlas N, Karabulut G. Investigation of effects of myricetin on thyroid-gonadal axis of male rats at prepubertal period. Environ Toxicol Pharmacol. 2015 Jul;40(1):268-79. doi: 10.1016/j.etap.2015.04.015. Epub 2015 Apr 27. PubMed PMID: 26164744.

9: Zang W, Wang T, Wang Y, Li M, Xuan X, Ma Y, Du Y, Liu K, Dong Z, Zhao G. Myricetin exerts anti-proliferative, anti-invasive, and pro-apoptotic effects on esophageal carcinoma EC9706 and KYSE30 cells via RSK2. Tumour Biol. 2014 Dec;35(12):12583-92. doi: 10.1007/s13277-014-2579-4. Epub 2014 Sep 6. PubMed PMID: 25192723.

10: Zhang S, Wang L, Liu H, Zhao G, Ming L. Enhancement of recombinant myricetin on the radiosensitivity of lung cancer A549 and H1299 cells. Diagn Pathol. 2014 Mar 20;9:68. doi: 10.1186/1746-1596-9-68. PubMed PMID: 24650056; PubMed Central PMCID: PMC3994494.

11: Huang H, Chen AY, Rojanasakul Y, Ye X, Rankin GO, Chen YC. Dietary compounds galangin and myricetin suppress ovarian cancer cell angiogenesis. J Funct Foods. 2015 May 1;15:464-475. PubMed PMID: 26113875; PubMed Central PMCID: PMC4476554.

12: Grenier D, Chen H, Ben Lagha A, Fournier-Larente J, Morin MP. Dual Action of Myricetin on Porphyromonas gingivalis and the Inflammatory Response of Host Cells: A Promising Therapeutic Molecule for Periodontal Diseases. PLoS One. 2015 Jun 29;10(6):e0131758. doi: 10.1371/journal.pone.0131758. eCollection 2015. PubMed PMID: 26121135; PubMed Central PMCID: PMC4487256.

13: Kim ME, Ha TK, Yoon JH, Lee JS. Myricetin induces cell death of human colon cancer cells via BAX/BCL2-dependent pathway. Anticancer Res. 2014 Feb;34(2):701-6. PubMed PMID: 24511002.

14: Devi KP, Rajavel T, Habtemariam S, Nabavi SF, Nabavi SM. Molecular mechanisms underlying anticancer effects of myricetin. Life Sci. 2015 Dec 1;142:19-25. doi: 10.1016/j.lfs.2015.10.004. Epub 2015 Oct 8. Review. PubMed PMID: 26455550.

15: Büchter C, Ackermann D, Honnen S, Arnold N, Havermann S, Koch K, Wätjen W. Methylated derivatives of myricetin enhance life span in Caenorhabditis elegans dependent on the transcription factor DAF-16. Food Funct. 2015 Oct;6(10):3383-92. doi: 10.1039/c5fo00463b. PubMed PMID: 26281763.

16: Huang J, Wu C, Tian B, Zhou X, Ma N, Qian Y. Myricetin Prevents Alveolar Bone Loss in an Experimental Ovariectomized Mouse Model of Periodontitis. Int J Mol Sci. 2016 Mar 22;17(3):422. doi: 10.3390/ijms17030422. PubMed PMID: 27011174; PubMed Central PMCID: PMC4813273.

17: Hobbs CA, Swartz C, Maronpot R, Davis J, Recio L, Koyanagi M, Hayashi SM. Genotoxicity evaluation of the flavonoid, myricitrin, and its aglycone, myricetin. Food Chem Toxicol. 2015 Sep;83:283-92. doi: 10.1016/j.fct.2015.06.016. Epub 2015 Jul 2. PubMed PMID: 26142838.

18: Hong C, Dang Y, Lin G, Yao Y, Li G, Ji G, Shen H, Xie Y. Effects of stabilizing agents on the development of myricetin nanosuspension and its characterization: an in vitro and in vivo evaluation. Int J Pharm. 2014 Dec 30;477(1-2):251-60. doi: 10.1016/j.ijpharm.2014.10.044. Epub 2014 Oct 18. PubMed PMID: 25445518.

19: Ying X, Chen X, Feng Y, Xu HZ, Chen H, Yu K, Cheng S, Peng L. Myricetin enhances osteogenic differentiation through the activation of canonical Wnt/β-catenin signaling in human bone marrow stromal cells. Eur J Pharmacol. 2014 Sep 5;738:22-30. doi: 10.1016/j.ejphar.2014.04.049. Epub 2014 May 27. PubMed PMID: 24876056.

20: Yao Y, Xie Y, Hong C, Li G, Shen H, Ji G. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation. Carbohydr Polym. 2014 Sep 22;110:329-37. doi: 10.1016/j.carbpol.2014.04.006. Epub 2014 Apr 18. PubMed PMID: 24906763.

Explore Compound Types